Cas no 1784058-92-9 (3-Oxetaneethanamine, 3-(1-methylethyl)-)

3-Oxetaneethanamine, 3-(1-methylethyl)-, is a specialized amine derivative featuring an oxetane ring, which imparts unique steric and electronic properties. This compound is valued for its structural rigidity and reactivity, making it a useful intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The oxetane ring enhances metabolic stability, while the isopropyl substitution influences solubility and steric hindrance. Its balanced lipophilicity and amine functionality facilitate its incorporation into complex molecules, enabling applications in drug discovery and material science. The compound's well-defined reactivity profile allows for selective modifications, supporting its use in the development of bioactive compounds and advanced polymers.
3-Oxetaneethanamine, 3-(1-methylethyl)- structure
1784058-92-9 structure
商品名:3-Oxetaneethanamine, 3-(1-methylethyl)-
CAS番号:1784058-92-9
MF:C8H17NO
メガワット:143.226682424545
CID:5253283

3-Oxetaneethanamine, 3-(1-methylethyl)- 化学的及び物理的性質

名前と識別子

    • 3-Oxetaneethanamine, 3-(1-methylethyl)-
    • インチ: 1S/C8H17NO/c1-7(2)8(3-4-9)5-10-6-8/h7H,3-6,9H2,1-2H3
    • InChIKey: UHQDWYKQAYPMQP-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C(C)C)(CCN)C1

3-Oxetaneethanamine, 3-(1-methylethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-369228-1.0g
2-[3-(propan-2-yl)oxetan-3-yl]ethan-1-amine
1784058-92-9
1.0g
$986.0 2023-03-02
Enamine
EN300-369228-10.0g
2-[3-(propan-2-yl)oxetan-3-yl]ethan-1-amine
1784058-92-9
10.0g
$3253.0 2023-03-02
Enamine
EN300-369228-5.0g
2-[3-(propan-2-yl)oxetan-3-yl]ethan-1-amine
1784058-92-9
5.0g
$2587.0 2023-03-02
Enamine
EN300-369228-2.5g
2-[3-(propan-2-yl)oxetan-3-yl]ethan-1-amine
1784058-92-9
2.5g
$2043.0 2023-03-02

3-Oxetaneethanamine, 3-(1-methylethyl)- 関連文献

3-Oxetaneethanamine, 3-(1-methylethyl)-に関する追加情報

Introduction to 3-Oxetaneethanamine, 3-(1-methylethyl)- (CAS No. 1784058-92-9)

3-Oxetaneethanamine, 3-(1-methylethyl)-, identified by the Chemical Abstracts Service Number (CAS No.) 1784058-92-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of an oxetane ring fused with an amine functionality, coupled with the substitution of a tertiary butyl group at the third position, imparts distinct reactivity and selectivity that make it a valuable scaffold for drug discovery.

The oxetane moiety is a three-membered cyclic ether with significant strain, making it highly reactive in various chemical transformations. This strain can be exploited to facilitate ring-opening reactions, which are pivotal in synthesizing more complex molecules. In the context of 3-Oxetaneethanamine, 3-(1-methylethyl)-, the oxetane ring serves as a versatile platform for introducing diverse functional groups while maintaining the overall stability required for biological activity. The amine group at the third position further enhances its utility as a precursor for peptidomimetics and other bioactive molecules.

Recent advancements in synthetic methodologies have highlighted the utility of this compound in constructing novel pharmacophores. The tertiary butyl substituent not only influences the electronic properties of the molecule but also contributes to its solubility and bioavailability, making it an attractive candidate for further development. Researchers have leveraged this compound to develop inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding.

In the field of medicinal chemistry, 3-Oxetaneethanamine, 3-(1-methylethyl)- has been explored as a key intermediate in the synthesis of small-molecule drugs. Its ability to undergo facile functionalization allows for the creation of libraries of derivatives with tailored properties. For instance, modifications at the nitrogen or carbon atoms of the oxetane ring can lead to compounds with enhanced binding affinity or selectivity towards specific therapeutic targets. This flexibility has made it a cornerstone in fragment-based drug design and library synthesis efforts.

One particularly intriguing application of this compound is in the development of protease inhibitors. Proteases play a crucial role in numerous physiological processes, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. The strained oxetane ring can be designed to mimic transition states or substrate analogs, thereby inhibiting protease activity effectively. Studies have demonstrated that derivatives of 3-Oxetaneethanamine, 3-(1-methylethyl)- can be engineered to target specific proteases such as matrix metalloproteinases (MMPs) or caspases, offering potential therapeutic benefits.

Another area where this compound has shown promise is in antibiotic development. The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. The unique structural features of 3-Oxetaneethanamine, 3-(1-methylethyl)- allow for interactions with bacterial enzymes or cell wall components that are distinct from conventional antibiotics. This has led to investigations into its efficacy against multidrug-resistant pathogens, providing hope for addressing current challenges in antimicrobial therapy.

The synthesis of 3-Oxetaneethanamine, 3-(1-methylethyl)- involves multi-step organic reactions that highlight its synthetic versatility. Traditional methods often employ transition metal-catalyzed reactions or organometallic intermediates to construct the desired oxetane core. However, recent innovations have introduced more sustainable and efficient approaches, such as photoredox catalysis or enzymatic transformations, which align with green chemistry principles. These advancements not only improve yield and purity but also reduce waste generation, making the process more environmentally friendly.

The pharmacological profile of this compound has been extensively studied through both computational modeling and experimental validation. High-throughput screening (HTS) techniques have been employed to identify derivatives with enhanced activity against target proteins or enzymes. Additionally, molecular dynamics simulations have provided insights into how structural modifications influence binding affinity and specificity. These combined approaches have accelerated the discovery pipeline for novel therapeutics based on 3-Oxetaneethanamine, 3-(1-methylethyl)-.

In conclusion,3-Oxetaneethanamine, 3-(1-methylethyl)- (CAS No. 1784058-92-9) represents a compelling scaffold for pharmaceutical innovation due to its unique structural features and synthetic tractability. Its potential applications span across multiple therapeutic areas, from protease inhibition to antibiotic development, underscoring its importance in modern drug discovery efforts. As research continues to uncover new methodologies and applications,this compound is poised to play an increasingly significant role in shaping future treatments for human diseases.

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